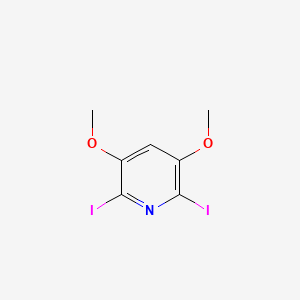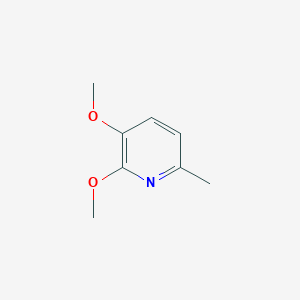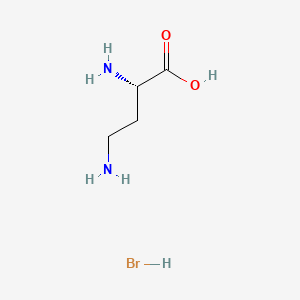![molecular formula C16H15BrN2O2 B1389940 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide CAS No. 1138443-17-0](/img/structure/B1389940.png)
2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide
Vue d'ensemble
Description
2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide is a chemical compound with the molecular formula C16H15BrN2O2 . It belongs to the class of organic compounds known as benzene and substituted derivatives.
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide has a molecular weight of 347.21 g/mol . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found on ChemSpider .Applications De Recherche Scientifique
-
- Summary of the Application : There has been recent investigation into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . While “2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide” is not specifically mentioned, it may have similar properties and potential applications due to its structural similarity.
-
- Summary of the Application : This compound could potentially be used in the synthesis of trifluoromethylated and difluoromethylated amino acids, which are of great interest in peptide/protein-based chemical biology .
- Methods of Application : The specific method involves a palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene (BTP) .
Orientations Futures
The future directions of research on 2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide are not clear at this time. Given its potential interactions with enzymes like prolyl hydroxylase 2 , it could be of interest in the field of proteomics research . Further studies are needed to fully understand its properties and potential applications.
Propriétés
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-11-16(21)19-14-8-4-7-13(10-14)18-15(20)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCDPLWNYWGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[4-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389857.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1389858.png)


![sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389866.png)
![2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389868.png)
![2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389870.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389873.png)

![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)


![4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B1389880.png)